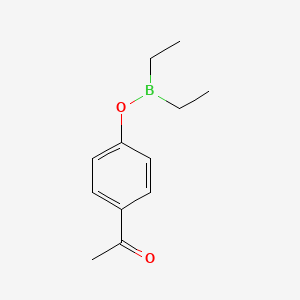
1-(4-Diethylboranyloxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Diethylboranyloxyphenyl)ethanone is an organic compound that features a boronic ester functional group attached to a phenyl ring, which is further connected to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Diethylboranyloxyphenyl)ethanone can be synthesized through the reaction of 4-hydroxyacetophenone with diethylborane. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by the addition of diethylborane to form the boronic ester.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Diethylboranyloxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Diethylboranyloxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for medicinal chemistry research.
Industry: The compound can be used in the development of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1-(4-Diethylboranyloxyphenyl)ethanone primarily involves its ability to participate in various chemical reactions due to the presence of the boronic ester and carbonyl functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The carbonyl group can undergo nucleophilic addition reactions, allowing for the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Acetylphenylboronic acid: Similar structure but with a boronic acid group instead of a boronic ester.
1-(4-Isobutylphenyl)ethanone: Similar structure but with an isobutyl group instead of a boronic ester.
4’-Isobutylacetophenone: Another similar compound with an isobutyl group.
Uniqueness: 1-(4-Diethylboranyloxyphenyl)ethanone is unique due to the presence of the diethylboranyloxy group, which imparts distinct reactivity and potential applications in organic synthesis and material science. The boronic ester group allows for versatile functionalization and cross-coupling reactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
61142-59-4 |
|---|---|
Molekularformel |
C12H17BO2 |
Molekulargewicht |
204.08 g/mol |
IUPAC-Name |
1-(4-diethylboranyloxyphenyl)ethanone |
InChI |
InChI=1S/C12H17BO2/c1-4-13(5-2)15-12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
LECWMXKGGWHOMO-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC)(CC)OC1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


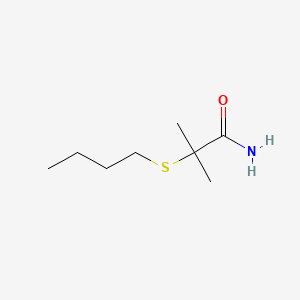
![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)
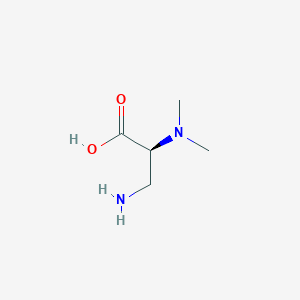
![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
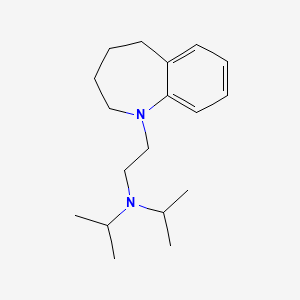

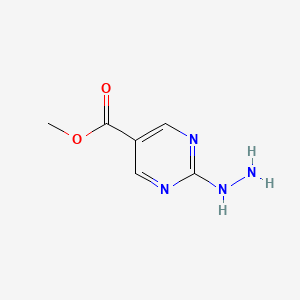
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
![1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one](/img/structure/B13948988.png)
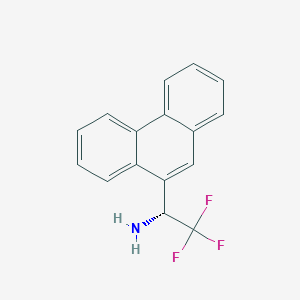
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
silane](/img/structure/B13949003.png)
![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)

